4-[4-Tert-butyl-2-(4-carboxyphenoxy)phenoxy]benzoic acid
Overview
Description
4-[4-Tert-butyl-2-(4-carboxyphenoxy)phenoxy]benzoic acid is a chemical compound with the molecular formula C24H22O6 and a molecular weight of 406.43 . It is used in the research of 2d-Carboxylic MOFs Linkers .
Molecular Structure Analysis
The molecular structure of this compound consists of 24 carbon atoms, 22 hydrogen atoms, and 6 oxygen atoms .Scientific Research Applications
Synthesis and Photophysical Properties
- A study focused on the synthesis of lanthanide coordination polymers using aromatic carboxylate ligands derived from similar chemical structures. These compounds exhibit luminescent properties and potential for use in optical devices, though their practical applications are limited due to their polymeric nature (Raphael et al., 2012).
Polymer Synthesis and Properties
- Research on the synthesis of polyamides using bis(ether-carboxylic acid) derived from 4-tert-butylcatechol, which is structurally similar, showed that these polyamides are noncrystalline, soluble in polar solvents, and form transparent, flexible films. They also possess high thermal stability, which makes them suitable for various applications (Hsiao et al., 2000).
Antioxidant Synthesis
- A study on the synthesis of monomeric antioxidants containing hindered phenol, structurally related to 4-[4-Tert-butyl-2-(4-carboxyphenoxy)phenoxy]benzoic acid, explored their stabilizing action against thermal oxidation. These antioxidants showed potential for use in polymer stabilization (Pan et al., 1998).
Magnetic Susceptibility Studies
- Research on 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, which is a structurally similar compound, focused on its solid-state magnetic properties. It exhibited antiferromagnetic behavior at low temperatures, suggesting potential applications in magnetic materials (Baskett & Lahti, 2005).
Reaction Dynamics
- A study on the reaction dynamics of tert-butoxy radicals with phenols, which are structurally related, provided insights into the chemical behavior of similar compounds. This research is significant for understanding the reactivity and stability of these chemical structures (Das et al., 1981).
Supramolecular Network Formation
- Research on the self-assembly of multifunctional H-bond donor and acceptor molecules, including a carboxyphenoxy derivative, led to the creation of supramolecular liquid-crystalline networks. This study is crucial for the development of advanced materials with unique properties (Kihara et al., 1996).
Mechanism of Action
Target of Action
It is known that this compound is extensively used in scientific research, particularly in the field of porous organic materials and metal-organic frameworks (mofs) .
Mode of Action
Its unique structure allows for diverse applications, ranging from drug development to material synthesis .
Pharmacokinetics
It is known that the compound should be stored at room temperature and protected from light and moisture .
Result of Action
Its unique structure allows for diverse applications, suggesting that it may have a wide range of potential effects .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the unique structure of this compound .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits stability over a period of some 3 years, and its stability when exposed to ultraviolet radiation has been satisfactorily demonstrated .
Dosage Effects in Animal Models
The effects of “Benzoic acid, 4,4’-[[4-(1,1-dimethylethyl)-1,2-phenylene]bis(oxy)]bis-” vary with different dosages in animal models. For instance, supplementation with 5000 mg/kg benzoic acid improved the performance of young pigs through promoting nutrient digestion, improving jejunal antioxidant capacity, and maintaining the jejunal morphology .
Metabolic Pathways
It is known that benzoic acid derivatives can participate in various metabolic pathways, potentially interacting with enzymes or cofactors .
Transport and Distribution
It is known that benzoic acid derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that benzoic acid derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
4-[4-tert-butyl-2-(4-carboxyphenoxy)phenoxy]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O6/c1-24(2,3)17-8-13-20(29-18-9-4-15(5-10-18)22(25)26)21(14-17)30-19-11-6-16(7-12-19)23(27)28/h4-14H,1-3H3,(H,25,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBJWBRTDHDUMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2=CC=C(C=C2)C(=O)O)OC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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